4-Hydroxy-5-phenyl-2-(phenylethynyl)-6H-1,3-oxazin-6-one
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Overview
Description
4-Hydroxy-5-phenyl-2-(phenylethynyl)-6H-1,3-oxazin-6-one is a complex organic compound with a unique structure that includes a hydroxy group, phenyl rings, and an oxazinone ring
Preparation Methods
The synthesis of 4-Hydroxy-5-phenyl-2-(phenylethynyl)-6H-1,3-oxazin-6-one can be achieved through multiple synthetic routes. One common method involves the reaction of malonic acid with thionyl chloride to form an intermediate, which then undergoes a series of reactions including chlorination, cyclization, catalytic hydrogenation, and alkylation . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Chemical Reactions Analysis
4-Hydroxy-5-phenyl-2-(phenylethynyl)-6H-1,3-oxazin-6-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides, leading to the formation of ethers or esters.
Scientific Research Applications
4-Hydroxy-5-phenyl-2-(phenylethynyl)-6H-1,3-oxazin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-phenyl-2-(phenylethynyl)-6H-1,3-oxazin-6-one involves its interaction with specific molecular targets and pathways. The hydroxy group and phenyl rings play a crucial role in its binding to target proteins or enzymes, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
4-Hydroxy-5-phenyl-2-(phenylethynyl)-6H-1,3-oxazin-6-one can be compared with other similar compounds, such as:
4-Hydroxy-5-phenyl-2-pyridone: This compound has a similar structure but lacks the oxazinone ring, leading to different chemical properties and applications.
4-Hydroxy-5-phenyl-2-pyrimidinone: Another similar compound with a pyrimidinone ring instead of an oxazinone ring, resulting in distinct reactivity and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties.
Biological Activity
4-Hydroxy-5-phenyl-2-(phenylethynyl)-6H-1,3-oxazin-6-one (CAS No. 1438463-77-4) is a synthetic compound that belongs to the oxazine class of heterocycles. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The chemical formula for this compound is C19H13NO3 with a molecular weight of 303.31 g/mol. The structure features a hydroxyl group and a phenylethynyl moiety, which may contribute to its biological properties.
Property | Value |
---|---|
CAS Number | 1438463-77-4 |
Molecular Formula | C19H13NO3 |
Molecular Weight | 303.31 g/mol |
Structure | Structure |
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. For instance, the presence of hydroxyl groups can enhance radical scavenging activity. Studies have shown that related oxazine derivatives can effectively neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
Enzyme Inhibition
One of the notable biological activities of this compound is its potential as an enzyme inhibitor. Specifically, it has been explored for its inhibitory effects on tyrosinase, an enzyme involved in melanin biosynthesis. This property suggests potential applications in skin whitening and treatment of hyperpigmentation disorders.
Case Study: Tyrosinase Inhibition
A study evaluated the inhibitory effects of various oxazine derivatives on mushroom tyrosinase. The findings indicated that certain derivatives exhibited IC50 values significantly lower than those of standard inhibitors like kojic acid, suggesting strong inhibitory potency. For example:
Compound | IC50 (μM) |
---|---|
4-Hydroxy derivative | 16.78 ± 0.57 |
Kojic Acid | 40.42 ± 3.70 |
This data highlights the promising potential of this compound in dermatological applications.
Antimicrobial Activity
Preliminary studies suggest that compounds within this class may exhibit antimicrobial properties against various pathogens. The mechanism is thought to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
The compound's structural characteristics may also confer anti-inflammatory properties. Compounds with similar scaffolds have been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases.
Conclusion and Future Directions
The biological activity of this compound presents a promising area for further research. Its potential applications in antioxidant defense, enzyme inhibition, antimicrobial activity, and anti-inflammatory effects warrant additional studies to fully elucidate its mechanisms and therapeutic applications.
Future research should focus on:
- In Vivo Studies : To assess the efficacy and safety profile in living organisms.
- Mechanistic Studies : To understand the detailed biochemical pathways influenced by this compound.
- Formulation Development : To explore its incorporation into pharmaceutical or cosmetic products.
By advancing our understanding of this compound's biological activities, we can better harness its potential in therapeutic contexts.
Properties
IUPAC Name |
4-hydroxy-5-phenyl-2-(2-phenylethynyl)-1,3-oxazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO3/c20-17-16(14-9-5-2-6-10-14)18(21)22-15(19-17)12-11-13-7-3-1-4-8-13/h1-10,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVFQHUHVDYTMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=NC(=C(C(=O)O2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.